Norambreinolide

Descripción

Historical Perspectives and Discovery in Natural Product Chemistry

The exploration of natural products for their chemical constituents and potential applications has a long and rich history, dating back to ancient civilizations that utilized plants and other natural sources for medicinal purposes. nih.govwou.edu Norambreinolide emerged from this tradition, first being isolated and identified from cigar tobacco by Hajime Kaneko in 1971. wikipedia.orgaphios.comselleckchem.com Further studies revealed its presence in various plant species, notably Salvia sclarea (Clary sage) and Salvia yosgadensis, as well as in Kyllinga erecta rhizomes. wikipedia.orgaphios.comselleckchem.comresearchgate.netchemicalbook.com

Structurally, this compound is classified as a sesquiterpene lactone and is closely related to sclareol (B1681606), a diterpene known for its antifungal properties. wikipedia.orgselleckchem.comchemicalbook.com The study of such natural compounds has been fundamental to the development of organic chemistry, providing complex molecular scaffolds that inspire synthetic endeavors and lead to the discovery of novel bioactive molecules. nih.govwou.edunih.goveajournals.org

Significance and Research Trajectory of this compound

This compound's significance in chemical research stems from its utility as a versatile building block and its inherent chemical characteristics. It serves as a key intermediate in the synthesis of various complex terpenoids, including drimanic sesquiterpenoids and higher terpenoids, and is a precursor in the production of important fragrance compounds like Ambrox®. researchgate.neth2020.mdresearchgate.net The research trajectory concerning this compound has largely focused on developing efficient synthetic routes, both from readily available natural precursors like sclareol and sclareolide (B1681565), and through the synthesis of its derivatives. chemicalbook.comresearchgate.netgoogle.comichem.mdresearchgate.netresearchgate.netidsi.md

Furthermore, derivatives synthesized from this compound have demonstrated notable biological activities, particularly in the realm of antimicrobial research, prompting further investigation into their therapeutic potential. researchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.net Beyond its synthetic applications, this compound itself is valued in the fragrance industry for its characteristic woody and ambergris-like scent, often used as a fixative in perfumes and cosmetics. aphios.comchemicalbook.comleffingwell.com The ongoing research into norlabdanoids, the class of compounds to which this compound belongs, has been active for several decades, highlighting its sustained importance. leffingwell.com

Overview of Key Academic Disciplines Involved in this compound Research

The comprehensive study of this compound engages a multidisciplinary approach, drawing expertise from several key academic fields:

Organic Chemistry and Synthetic Chemistry: These disciplines are central to understanding and manipulating this compound's structure. Research involves developing novel synthetic pathways, exploring reaction mechanisms, and creating a diverse array of derivatives with modified properties. researchgate.netresearchgate.netgoogle.comichem.mdresearchgate.netidsi.mdmdpi.comresearchgate.netichem.mdacs.orgdoaj.orgichem.mdanacec.mdzhilingzheng.com

Natural Product Chemistry: This field is crucial for the initial identification, isolation, and characterization of this compound from its natural sources, as well as for understanding its biosynthesis and ecological roles. nih.govwikipedia.orgaphios.comselleckchem.comresearchgate.netchemicalbook.comnih.govacs.org

Spectroscopy and X-ray Crystallography: Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry, and X-ray crystallography are indispensable for elucidating and unequivocally confirming the molecular structure of this compound and its synthesized derivatives. researchgate.netmdpi.comresearchgate.netichem.mddoaj.orgichem.mdzhilingzheng.com

Medicinal Chemistry and Pharmacology: The investigation into the biological activities of this compound derivatives, particularly their antimicrobial effects, falls under these domains, aiming to identify potential therapeutic agents. researchgate.netresearchgate.netmdpi.comresearchgate.net

Fragrance Chemistry: This specialized area focuses on the olfactory properties of this compound and its application as a scent component and fixative in the perfume and cosmetic industries. aphios.comchemicalbook.comleffingwell.com

Data Tables

To further illustrate the chemical identity and natural origins of this compound, the following data tables summarize key properties and sources:

Table 1: Key Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydronaphtho[8,7-d]furan-2-one | wikipedia.org |

| Other Names | Sclareolide, Norambrienolide | wikipedia.orgselleckchem.comchemicalbook.com |

| Chemical Formula | C₁₆H₂₆O₂ | wikipedia.orgaphios.comselleckchem.comchemicalbook.com |

| Molar Mass | 250.382 g/mol | wikipedia.orgaphios.comselleckchem.comchemicalbook.com |

| Melting Point | 124-126 °C (lit.) | chemicalbook.com |

| Optical Activity | [α]²⁰/D +47°, c = 2% in chloroform | chemicalbook.com |

| Appearance | White crystalline solid | aphios.comchemicalbook.com |

| Odor | Musky, woody, ambergris, cedar-amber character | chemicalbook.comleffingwell.com |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | chemicalbook.com |

Table 2: Natural Sources of this compound

| Plant Species | Part Used | Notes | Source(s) |

| Salvia sclarea | Bush | Also known as Clary sage | wikipedia.orgaphios.comselleckchem.comchemicalbook.com |

| Salvia yosgadensis | Aerial parts | wikipedia.orgaphios.comselleckchem.comresearchgate.net | |

| Cigar Tobacco | - | Isolation reported by Hajime Kaneko (1971) | wikipedia.orgaphios.comselleckchem.com |

| Kyllinga erecta | Rhizomes | researchgate.netresearchgate.net | |

| Arnica angustifolia | - | researchgate.net | |

| Sideritis nutans | - | researchgate.net |

Compound List

this compound

Sclareolide

Sclareol

Ambrox®

7α-bromothis compound

17-bromothis compound

Sclaradiol

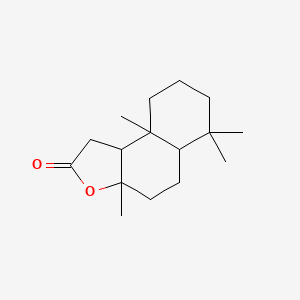

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKJGXCIJJXALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC(=O)O3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859489 | |

| Record name | 3a,6,6,9a-Tetramethyldecahydronaphtho[2,1-b]furan-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norambreinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

320.00 to 321.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Norambreinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1216-84-8, 564-20-5 | |

| Record name | Decahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1216-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decahydro-3a,6,6,9a-tetramethylnaphtho(2,1-b)furan-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho[2,1-b]furan-2(1H)-one, decahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a,6,6,9a-Tetramethyldecahydronaphtho[2,1-b]furan-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Norambreinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122 - 125 °C | |

| Record name | Norambreinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation Methodologies of Norambreinolide

Botanical and Biological Sources

Norambreinolide, also widely known in scientific literature as Sclareolide (B1681565), is a sesquiterpene lactone derived from a variety of plant species. Its natural occurrence is well-documented, making it a subject of interest for phytochemical studies.

The primary and most commercially significant source of this compound is Salvia sclarea, commonly known as clary sage. It is also derived from other related species such as Salvia yosgadensis. In these plants, this compound does not occur directly but is typically formed from its precursor, sclareol (B1681606), through oxidative processes. The concentration and yield can vary based on the specific cultivar, growing conditions, and the part of the plant being processed.

Beyond the Salvia genus, this compound has been identified in a diverse range of other plants. It has been reported as a minor constituent in Arnica angustifolia and Sideritis nutans. nih.gov Research on the rhizomes of Kyllinga erecta has also led to the isolation of this compound, alongside other related diterpenoids. researchgate.net Furthermore, it has been successfully isolated from cigar tobacco, where it contributes to the aroma profile. researchgate.net

The following table summarizes the key botanical sources of this compound.

| Plant Species | Common Name | Family | Notes |

|---|---|---|---|

| Salvia sclarea | Clary Sage | Lamiaceae | Primary commercial source. |

| Salvia yosgadensis | - | Lamiaceae | Related species to Clary Sage. |

| Arnica angustifolia | Narrowleaf Arnica | Asteraceae | Contains minor amounts. nih.gov |

| Sideritis nutans | - | Lamiaceae | Contains minor amounts. nih.gov |

| Kyllinga erecta | - | Cyperaceae | Isolated from rhizomes. researchgate.net |

| Nicotiana tabacum | Tobacco | Solanaceae | Isolated from cigar tobacco. researchgate.net |

Advanced Extraction Techniques for this compound

The extraction of this compound and its precursors from plant matrices has evolved from traditional methods to more advanced and efficient techniques that offer higher yields and purity.

Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (SC-CO2), is a modern technique employed for the extraction of compounds from Salvia sclarea. SC-CO2 is advantageous because it is non-toxic, non-polluting, and its solvent properties can be finely tuned by altering pressure and temperature. This allows for selective extraction.

Research has demonstrated a multi-step SFE strategy for processing a waxy n-hexane extract (known as "concrete") from clary sage. By adjusting the operating conditions, different families of compounds can be selectively recovered. For instance, a two-phase extraction can be performed:

Phase 1: Operated at 90 bar and 50°C, this step collects lighter compounds like monoterpenes and sesquiterpenes.

Phase 2: Operated at 100 bar and 40°C, this step is tailored to recover sclareol, the precursor to this compound.

This multi-stage approach allows for the separation of the desired diterpenic compounds from other extracts without the need for extensive post-processing. Studies have shown that SFE can yield an extract with a sclareol concentration of up to 50%.

Traditional solvent extraction methods remain relevant, often optimized for efficiency and yield. These methods involve the use of organic solvents to dissolve this compound from the plant material. Common techniques include maceration, where the plant material is soaked in a solvent, and accelerated solvent extraction, which uses elevated temperatures and pressures to speed up the process.

The choice of solvent is a critical parameter. Solvents like methanol (B129727) and ethanol (B145695) are frequently used. For instance, a method for recovering this compound from a crystallization mother liquor involves mixing the liquor with methanol or ethanol to achieve a specific concentration before further purification. The efficiency of the extraction is influenced by factors such as solvent polarity, temperature, and the ratio of solvent to plant material. Optimization of these parameters is crucial for maximizing the recovery of the target compound.

Purification and Enrichment Strategies

Following initial extraction, the crude extract containing this compound requires further purification to remove impurities and enrich the concentration of the final product. A purity of over 99.0% can be achieved through various methods.

One detailed purification method involves a series of solvent extractions. google.com A crude organic solution of this compound is first filtered to remove debris, such as microbial cell matter. google.com This is followed by extraction with an acidic solution and then a subsequent extraction with a basic solution. google.com This acid-base extraction sequence effectively removes specific impurities, yielding a highly purified this compound product, which can be collected from the final organic phase. google.com This process can achieve a purity of at least 95%, and often greater than 98%. google.com

Other advanced purification techniques include:

Adsorption Chromatography: This method uses resins to selectively adsorb this compound from a solution. In one process, an extract is treated with different types of resins in succession to remove impurities and then to bind the this compound, which is later washed out (eluted) using a specific solvent mixture.

Molecular Distillation: This technique is performed under high vacuum (e.g., 0.01-100Pa) and involves a short distance between the evaporator and condenser. google.com By carefully controlling the temperature (50-200°C), this compound can be separated from less volatile impurities. google.com The process can be repeated, using the residue from one distillation as the raw material for the next, to achieve a final product with a purity exceeding 99%. google.com

Crystallization: This is often the final step in purification. After the this compound has been concentrated and largely purified by other means, it is crystallized from the solution. This process is highly effective at removing remaining minor impurities, resulting in a stable, high-purity crystalline product.

The following table provides an overview of purification techniques and their associated parameters.

| Technique | Key Parameters/Reagents | Achievable Purity | Reference |

|---|---|---|---|

| Solvent Extraction | Sequential washing with acidic and basic solutions. | >95-98% | google.com |

| Molecular Distillation | Pressure: 0.01-100Pa; Evaporation Temp: 50-200°C. | >99.0% | google.com |

| Adsorption Chromatography | Use of specific resins (e.g., HZ-845, HZ-816); Elution with solvent mixtures (e.g., hexane:butyl acetate:methanol). | Product purity of 96.8% after crystallization. | google.com |

| Crystallization | Final step after concentration of purified extract. | High purity crystalline solid. | googleapis.com |

Biosynthetic Pathways and Biotechnological Production of Norambreinolide

Elucidation of Norambreinolide Biosynthesis

The intricate process by which this compound is formed in nature and can be synthesized through biotransformation is a subject of ongoing research. This involves identifying precursor molecules and understanding the specific enzymatic reactions that convert them.

Sclareol (B1681606), a labdane-type diterpene alcohol, has been identified as a primary precursor for the biosynthesis of this compound (sclareolide) researchgate.netuni-stuttgart.de. The conversion of sclareol to this compound involves specific enzymatic steps. Notably, a Baeyer-Villiger oxidation at the C-12 position is a crucial enzymatic transformation observed in the biotransformation of related compounds to this compound lactones, often facilitated by enzymes from microorganisms such as baker's yeast (Saccharomyces cerevisiae) and G. roseun researchgate.netpsu.edu. Beyond the initial conversion from sclareol, microorganisms can also directly metabolize this compound itself. For example, studies have shown that Aspergillus niger can transform sclareolide (B1681565) into derivatives like 3-ketosclareolide and 3β-hydroxysclareolide scite.ai.

Broader strategies for elucidating natural product biosynthetic pathways involve a combination of techniques. These include genetic manipulation, detailed in vivo and in vitro characterization of enzymes, and the application of chemoproteomics to identify functional proteins that interact with specific substrates nih.govfrontiersin.org. Enzymes belonging to the Cytochrome P450 superfamily are broadly recognized for their roles in catalyzing diverse transformations within natural product biosynthesis pathways nih.gov. More specifically, enzymes such as flavoprotein monooxygenases and flavoprotein oxidases are known to mediate complex oxidative rearrangements of precursor molecules, which are essential for constructing the carbon skeletons of various natural products drugtargetreview.com.

Synthetic biology and genetic engineering offer powerful tools for both understanding and enhancing the production of natural products like this compound nih.govuniv-tours.fr. These disciplines are instrumental in reconstructing and modulating existing biosynthetic pathways for improved yields. Heterologous hosts, including well-established microorganisms such as Saccharomyces cerevisiae, Aspergillus nidulans, and A. niger, can be engineered to produce target compounds or their intermediates by expressing genes from known biosynthetic pathways nih.gov. Furthermore, genome mining techniques are employed to discover novel enzymatic activities that can be harnessed for biocatalysis nih.gov. The ultimate objective of these genetic engineering efforts is to optimize the biosynthetic pathways for the efficient production of desired compounds such as this compound nih.govnih.govuniv-tours.fr.

Microbial and Enzymatic Biotransformation of Precursors

Microbial and enzymatic biotransformations represent a sustainable and efficient approach to producing complex molecules like this compound from readily available precursors.

The conversion of sclareol into sclareolide (this compound) has been successfully demonstrated using a variety of microorganisms researchgate.netresearchgate.net. A particularly effective biocatalyst identified for this transformation is the microbial strain Filobasidium magnum (B12768669) JD1025 researchgate.netresearchgate.net. Research has specifically detailed the efficacy of Filobasidium magnum JD1025 in converting sclareol to sclareolide, highlighting its potential for industrial applications researchgate.netresearchgate.net.

Achieving high yields of this compound through microbial fermentation requires the meticulous optimization of various process parameters. These include factors such as the composition of the fermentation medium and the control of extracellular environmental conditions researchgate.netjocpr.comscispace.com. Specific research efforts have focused on refining fermentation conditions, such as the strategic selection of co-solvents and nitrogen sources, to significantly improve the conversion efficiency of sclareol to sclareolide researchgate.netresearchgate.net.

In studies employing Filobasidium magnum JD1025, optimized fermentation parameters have led to impressive results. A high final conversion rate of 88.79 ± 1.06% was achieved from an initial sclareol concentration of 30 g·L⁻¹ within a 72-hour incubation period in a baffled flask researchgate.netresearchgate.net. These optimized conditions yielded a sclareolide concentration of 21.62 ± 0.26 g·L⁻¹ and a conversion rate per unit thallus of 6.11 ± 0.06 % g⁻¹·L⁻¹ researchgate.netresearchgate.net. General methodologies for optimizing fermentation processes often involve statistical approaches, including Response Surface Methodology (RSM), Genetic Algorithms (GA), and Nelder-Mead downhill simplex (NMDS) methods, which are instrumental in identifying the most favorable process parameters for maximizing product yield jocpr.com.

Table 1: Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025

| Parameter | Value | Notes |

| Microorganism | Filobasidium magnum | Strain JD1025 |

| Substrate | Sclareol | Initial concentration: 30 g·L⁻¹ |

| Product | Sclareolide | Also known as this compound |

| Incubation Time | 72 hours | |

| Conversion Rate (Final) | 88.79 ± 1.06% | |

| Yield Concentration | 21.62 ± 0.26 g·L⁻¹ | |

| Conversion Rate per Thallus | 6.11 ± 0.06 % g⁻¹·L⁻¹ | |

| Fermentation Vessel | Baffled flask |

Synthetic Chemistry of Norambreinolide and Its Derivatives

Total Synthesis of Norambreinolide

The synthesis of this compound has been approached through various methodologies, aiming for efficiency, stereocontrol, and access from readily available starting materials. These efforts highlight advancements in both stereoselective and biomimetic strategies.

Achieving the correct stereochemistry is paramount in the synthesis of complex natural products like this compound. Early synthetic efforts often yielded racemic mixtures that required subsequent resolution google.com. More advanced strategies have focused on establishing enantioselectivity during the synthesis itself. For instance, Lewis acid-assisted chiral Brønsted acid-induced enantioselective cyclization of terpenic carboxylic acids has been employed, utilizing chiral catalysts such as (R)-2-benzyloxy-2′-hydroxy-1,1′-binaphthyl in conjunction with tin tetrachloride. This approach has successfully yielded (+)-sclareolide (this compound) with high enantiomeric excess researchgate.net. Other methods involve the stereoselective synthesis of key intermediates, which are then elaborated to the final this compound structure researchgate.netresearchgate.net.

Biomimetic strategies, which mimic natural biosynthetic pathways, have been instrumental in the synthesis of this compound. A significant approach involves the acid-catalyzed cyclization of homofarnesylic acid derivatives. Specifically, trans-β-monocyclohomofarnesic acid can be cyclized using stannic chloride in dichloromethane (B109758) at low temperatures (-78°C) to yield this compound in approximately 57% yield oup.com. This method is inspired by the proposed biosynthesis of labdane (B1241275) diterpenoids, where cyclization of farnesyl pyrophosphate or related precursors leads to complex polycyclic structures researchgate.netcnaa.md. Other acid catalysts, such as methanesulfonic acid, have also been utilized for the cyclization of homofarnesyl acid under milder conditions (-25 to 0°C), representing a refinement of earlier methods google.com.

Beyond biomimetic cyclizations, novel synthetic routes have been developed to improve efficiency and yield. One comprehensive route starts from the readily available β-ionone, proceeding through several steps including hydrogenation, Grignard reaction, carbonylation, and finally cyclization to form (±)-norambreinolide google.com. Improvements in catalyst selection and reaction conditions have also been reported; for example, the use of methanesulfonic acid as a catalyst for homofarnesyl acid cyclization offers a more controlled and potentially higher-yielding pathway compared to earlier methods that used formic and sulfuric acids at higher temperatures google.com. Oxidation of sclareol (B1681606), a natural precursor, has also been explored as a route to this compound, though initial yields were modest (50-55%) ichem.md. Patent literature also details specific methods for the synthesis of this compound, contributing to the advancement of its production ichem.md.

Table 1: Key Synthetic Routes to this compound

| Route Description | Key Reagents/Catalysts | Conditions | Yield (%) | Stereochemistry | Reference |

| Cyclization of trans-β-monocyclohomofarnesic acid | Stannic chloride (SnCl4) | Dichloromethane, -78°C | 57 | Racemic (±)-norambreinolide | oup.com |

| Cyclization of β-monocyclohomofarnesic acid | Chlorosulfonic acid | 2-nitropropane, -70°C (example) | ~85% (overall from β-ionone) | Racemic (±)-norambreinolide | google.com |

| Cyclization of homofarnesyl acid | Methanesulfonic acid | Inert organic solvent, -25 to 0°C | Not specified | Not specified | google.com |

| Oxidation of Sclareol | Chromium mixture | Not specified | 50-55 | Not specified | ichem.md |

| Lewis acid-assisted chiral Brønsted acid-induced cyclization of terpenic carboxylic acids | (R)-2-benzyloxy-2′-hydroxy-1,1′-binaphthyl, Tin tetrachloride (SnCl4) | Not specified | Good | High enantiomeric excess ((+)-sclareolide) | researchgate.net |

Chemical Modifications and Derivatization Strategies

This compound's structure, featuring a lactone and an ether linkage, offers sites for chemical modification, enabling the synthesis of a wide array of derivatives. These modifications are often aimed at exploring new biological activities or creating novel fragrance compounds.

While this compound possesses only two primary functional groups (a lactone and an ether), synthetic chemists have devised strategies to introduce functionality at other positions, particularly within the carbocyclic framework. For example, multistep syntheses have been developed to prepare nitrogen-containing drimane (B1240787) and homodrimane sesquiterpenoids by functionalizing the B-ring of this compound scispace.com. This often involves initial transformations to introduce carbonyl groups, followed by conversion to oximes and subsequent reduction to amines. Other functionalizations include the synthesis of 11-acetoxydrimane-8α-ol via Baeyer-Villiger oxidation of an intermediate derived from this compound researchgate.net. Furthermore, this compound has served as a starting material for the synthesis of complex molecules such as 11-homodrim-7-en-9α,12,13-triol researchgate.net and novel terpeno-phenothiazine molecular hybrids researchgate.net, demonstrating the versatility of the this compound scaffold in complex organic synthesis.

A notable area of derivatization involves the synthesis of halogenated analogs, particularly brominated compounds. A key strategy involves the conversion of this compound into methyl bicyclohomofarnesenoates, which are then treated with N-bromosuccinimide (NBS) and hydrogen peroxide. This reaction yields a mixture of 7α- and 17-bromonorambreinolides ichem.mdresearchgate.netdoaj.org. The structures of these brominated derivatives have been rigorously elucidated through spectral data, including NMR spectroscopy, and confirmed by X-ray crystallography for the 7α-isomer ichem.mdresearchgate.net. The 17-bromothis compound was further confirmed by its reduction to sclaradiol ichem.md. These halogenated compounds serve as valuable intermediates for further synthetic transformations, particularly for introducing functionality at the C(17) position, which is otherwise challenging to access ichem.md.

Table 2: Functionalization and Derivatization of this compound

| Starting Material | Modification Type/Target Position | Product Class/Specific Derivative | Key Reagents/Method | Reference |

| This compound | Conversion to bicyclohomofarnesoic acid and coupling with phenothiazine (B1677639) | Terpeno-phenothiazine molecular hybrids | Oxalyl chloride, phenothiazine, triethylamine | researchgate.net |

| This compound | Baeyer-Villiger oxidation of intermediate | 11-acetoxydrimane-8α-ol | Baeyer-Villiger oxidation | researchgate.net |

| This compound | Functionalization at C(7) and C(17) | 7α- and 17-bromonorambreinolides | NBS, H2O2 (after conversion to methyl bicyclohomofarnesenoates) | ichem.mdresearchgate.net |

| This compound | Synthesis of triol | 11-homodrim-7-en-9α,12,13-triol | Multi-step synthesis | researchgate.net |

| This compound | Synthesis of nitrogen-containing derivatives in cycle B | Nitrogen-containing drimane and homodrimane sesquiterpenoids | Multi-step synthesis (ketone formation, oxime, reduction) | scispace.com |

Table 3: Brominated this compound Analogs

| Derivative | Synthesis Method | Melting Point (°C) | Optical Rotation ([α]D) | Elemental Analysis (Found %) | Key Spectral Data (¹H NMR) | Reference |

| 17-bromothis compound | From this compound via methyl bicyclohomofarnesenoates with NBS/H2O2 ichem.mdresearchgate.net | 107-108 | -11.3° (c 0.97) | C, 58.08; H, 8.12; Br, 24.39 | 3.36 (d, 1H, J=10.88 Hz) and 3.37 (d, 1H, J=10.88 Hz) for C(17)H₂ protons | researchgate.net |

| 7α-bromothis compound | From this compound via methyl bicyclohomofarnesenoates with NBS/H2O2 ichem.mdresearchgate.net | 187-188 | -31.3° (c 0.8) | C, 58.36; H, 7.67; Br, 24.27 | Signal for C(7)H proton | researchgate.net |

List of Compounds Mentioned:

11-acetoxydrimane-8α-ol

11-homodrim-7-en-9α,12,13-triol

β-ionone

(+)-sclareolide

(+)-salvileucalin B

(+)-tetrahydroactinidiolide

(+)-liphagal

β-monocyclohomofarnesic acid

Drim-8-en-7-one

Homofarnesylic acid

Methyl bicyclohomofarnesenoates

Methyl 7-oxo-13,14,15,16-tetranorlabd-8-en-12-oate

Methyl 7-oxo-17-bromo-13,14,15,16-tetranorlabd-8-en-12-oate

Nitrogen-containing drimane and homodrimane sesquiterpenoids

this compound

Sclaradiol

Sclareol

Terpeno-phenothiazine molecular hybrids

7α-bromothis compound

17-bromothis compound

(±)-norambreinolide

(±)-9-epi-norambreinolide

trans-β-monocyclohomofarnesic acid

Introduction of Heteroatomic Moieties (e.g., Nitrogen, Sulfur)

The incorporation of nitrogen atoms into the drimane and homodrimane sesquiterpenoid framework derived from this compound has been a significant area of synthetic exploration. These modifications often lead to compounds with altered or enhanced biological properties compared to their parent structures.

One prominent strategy involves the synthesis of nitrogen-containing derivatives through the modification of carbonyl functionalities present in this compound precursors. For instance, ketone precursors derived from this compound can be converted into oximes, which are then reduced to amines idsi.mdresearchgate.netscispace.com. This reductive amination pathway allows for the introduction of primary amine groups at specific positions within the sesquiterpenoid skeleton.

Another key method for introducing nitrogen is through the Beckmann rearrangement of ketoximes. This reaction transforms ketoximes into lactams, effectively incorporating a nitrogen atom into a cyclic amide structure. For example, drimane and homodrimane lactams, which are derivatives of octahydro-1H-benzo[d]azepine and octahydro-1H-benzo[c]azepine, have been synthesized from this compound via this route ichem.md.

Furthermore, studies have reported the synthesis of sesquiterpenoids with azine, hydrazide, and dihydrazide fragments derived from this compound precursors idsi.md. Additionally, amides incorporating heterocyclic rings, such as those containing 1,2,4-triazole (B32235) and carbazole (B46965) moieties, have been synthesized from this compound-derived bicyclohomofarnesoic acid chlorides researchgate.netresearchgate.net.

Table 1: Synthesis of Nitrogen-Containing this compound Derivatives

| Derivative Type | Precursor/Starting Material | Key Reaction Step(s) | Source References |

| Amines (e.g., 12-amino-dihomodrimanes) | Ketones derived from this compound | Oxime formation followed by reduction (e.g., with LiAlH₄) | idsi.mdresearchgate.netscispace.com |

| Lactams (e.g., benzo[d]azepines) | Ketoximes derived from this compound | Beckmann rearrangement of ketoximes | ichem.md |

| Azine, Hydrazide, Dihydrazide fragments | This compound derivatives | Synthesis involving hydrazide or similar functionalities | idsi.md |

| Amides with Heterocycles | ∆⁸,¹³-Bicyclohomofarnesoic acid chlorides (from this compound) | Reaction with heterocyclic amines (e.g., 3-amino-1,2,4-triazole, N-aminocarbazole) | researchgate.netresearchgate.net |

Synthesis of Molecular Hybrids Involving this compound Scaffolds

The development of molecular hybrids, which combine the structural features of this compound with other pharmacologically relevant moieties, represents a significant strategy in medicinal chemistry and organic synthesis. These hybrids aim to leverage the lipophilic and structural characteristics of the sesquiterpenoid scaffold with the diverse biological activities associated with various heterocyclic systems.

Terpeno-Phenothiazine Hybrid Compounds

A notable class of molecular hybrids synthesized from this compound derivatives involves the incorporation of the phenothiazine nucleus. Phenothiazine derivatives are known for a broad spectrum of biological activities, including antiparasitic, antioxidant, anticancer, and antimicrobial properties ichem.mdidsi.md. The synthesis of these terpeno-phenothiazine hybrids typically starts from this compound, which is transformed into key intermediates like Δ⁸,¹³-bicyclohomofarnesoic acid and 11-homodrim-6(8)-dien-12-oic acid. These carboxylic acids are then converted into their respective acyl chlorides, which are subsequently coupled with phenothiazine in the presence of a base to yield the desired hybrid compounds ichem.mdidsi.mdresearchgate.netresearchgate.netstiu.md.

Advanced Spectroscopic and Analytical Characterization

X-Ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional structure of crystalline solids. It provides information about the arrangement of atoms within a crystal lattice, which is fundamental for understanding a compound's properties.

Single crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules researchgate.netchem-soc.simit.edunih.gov. This technique exploits the phenomenon of anomalous scattering, where X-rays interact with electrons in atoms, causing slight deviations from symmetry. These deviations, particularly the differences between diffraction patterns of enantiomers (Bijvoet differences), allow for the assignment of absolute stereochemistry mit.edunih.gov.

The process requires a high-quality single crystal of the compound researchgate.net. While historically, the presence of heavier atoms (e.g., sulfur, bromine) was necessary to generate a sufficient anomalous signal, advancements in experimental techniques and data analysis methods now enable the determination of absolute configuration even for compounds containing only lighter atoms like oxygen mit.edu. The Flack parameter, derived from the refinement of diffraction data, is a key metric used to quantify the confidence in the assigned absolute configuration nih.gov.

For derivatives of Norambreinolide, such as 7α-bromothis compound, single-crystal X-ray analysis has unambiguously confirmed its molecular structure and stereochemistry ichem.md. The study revealed specific bond lengths and angles, as well as the conformation of the cyclohexyl rings (chair conformation) and the tetrahydrofuran (B95107) ring (envelope conformation) within the molecule ichem.md.

Table 1: Selected Crystallographic Parameters for 7α-Bromothis compound

| Parameter / Atom | Value (Å or °) |

| C(7)-Br(1) bond length | 1.973(7) |

| C(1)-C(2) distance | 1.521(8) |

| C(4)-C(5) distance | 1.575(9) |

| C(7)-CH₃ distance | 1.517(9) |

| C(10)-CH₃ distance | 1.535(9) |

| Cycle A conformation | Chair |

| Cycle C conformation | Envelope |

Data derived from analysis of 7α-bromothis compound ichem.md.

Powder X-ray diffraction (PXRD) is employed to characterize crystalline materials in powder form. Unlike single-crystal XRD, PXRD analyzes a bulk sample composed of many small crystallites, providing an averaged diffraction pattern libretexts.org. This technique is invaluable for identifying crystalline phases, assessing the degree of crystallinity, and detecting amorphous content within a sample libretexts.orgresearchgate.netrsc.org.

PXRD patterns are generated by the constructive interference of X-rays scattered by the planes of atoms within the crystal lattice. Each crystalline compound produces a unique diffraction pattern, characterized by specific peak positions (2θ angles) and intensities, which serves as a fingerprint for identification libretexts.orgrsc.org. The absence of sharp diffraction peaks indicates an amorphous or poorly crystalline material libretexts.orgresearchgate.net. While specific PXRD data for this compound is not detailed in the provided literature, the technique is broadly applied in materials science and pharmaceutical analysis for phase identification and purity assessment of crystalline compounds rsc.org. For instance, X-ray analysis, which can encompass powder diffraction, is used to ensure high purity levels, such as >98% for Sclareolide (B1681565)/Norambreinolide biorlab.com.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, probe the molecular vibrations that occur when a molecule absorbs or scatters light. These techniques are highly sensitive to the presence of specific chemical bonds and functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used method for identifying functional groups within a molecule azom.comwjpmr.com. The technique operates on the principle that different chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. By analyzing the pattern of absorbed infrared light, a molecular fingerprint is generated, allowing for the identification of specific functional groups present in the sample azom.comlibretexts.org.

For this compound (C₁₆H₂₆O₂), the presence of a lactone ring is a key structural feature. Studies on derivatives like 7α-bromothis compound have identified characteristic absorption bands in its FTIR spectrum. Specifically, a strong absorption band at approximately 1791 cm⁻¹ is indicative of a γ-lactone group, and a band at 657 cm⁻¹ suggests the presence of a C-Br bond, a feature of the brominated derivative ichem.md. General FTIR analysis of organic compounds typically reveals bands associated with C-H stretching (alkanes typically 2850-3000 cm⁻¹), C=O stretching (ketones, esters, lactones typically 1700-1750 cm⁻¹), and C-O stretching, among others libretexts.org.

Table 2: Characteristic FTIR Absorption Bands for 7α-Bromothis compound

| Absorption Band (cm⁻¹) | Assignment |

| 1791 | γ-Lactone C=O stretch |

| 657 | C-Br stretch |

| 1400-1500 | N-H stretch, C=C-C stretch, N=O stretch, C-C stretch, C-H bend |

Data derived from analysis of 7α-bromothis compound ichem.mdwjpmr.com. Note: Bands in the 1400-1500 cm⁻¹ range are from a related study on a different compound's methanolic extract, but illustrate typical functional group vibrations that could be present or modified in this compound derivatives.

Raman spectroscopy is another vibrational spectroscopic technique that provides molecular information through the inelastic scattering of laser light horiba.comibsen.comspectroscopyonline.com. It is sensitive to molecular vibrations and can identify chemical bonds and functional groups, offering a unique spectral fingerprint for compounds horiba.comibsen.comspectroscopyonline.com. Raman spectroscopy is a non-destructive technique and can analyze samples in various states (solid, liquid, gas) with minimal sample preparation ibsen.com.

In the pharmaceutical industry, Raman spectroscopy is extensively used for a variety of applications, including quality control, compound identification, analysis of polymorphic forms, and assessment of powder content and purity horiba.comibsen.com. It can provide insights into the chemical composition and structure of materials, aiding in the characterization of active pharmaceutical ingredients (APIs) and the detection of impurities horiba.comibsen.comspectroscopyonline.com. While specific Raman spectra for this compound are not detailed in the provided search results, its application in the broader context of pharmaceutical analysis highlights its utility for characterizing structurally similar compounds.

Chromatographic Methodologies for Analysis and Purity Assessment

Chromatographic techniques are essential for separating, identifying, and quantifying components within a complex mixture, making them indispensable for purity assessment creative-biostructure.comgmpua.com. High-Performance Liquid Chromatography (HPLC) is a predominant method in pharmaceutical analysis due to its precision, sensitivity, and versatility creative-biostructure.comgmpua.comadventchembio.com.

HPLC separates compounds based on their differential interactions with a stationary phase within a column and a mobile liquid phase. The resulting chromatogram displays peaks corresponding to each separated component, with retention times used for identification and peak areas for quantification creative-biostructure.com. The purity of a sample can be assessed by the presence and relative intensity of these peaks; a pure compound will typically exhibit a single major peak, while impurities will appear as additional, smaller peaks creative-biostructure.com.

The success of chromatographic analysis is heavily reliant on the quality of the solvents used as the mobile phase. HPLC-grade solvents, characterized by high purity, UV transparency, and low residue content, are critical to avoid introducing contaminants that could interfere with the analysis or lead to inaccurate results adventchembio.com. While specific chromatographic methods for this compound are not detailed in the provided snippets, the general principles of HPLC are fundamental for ensuring the identity, purity, and quality of such chemical compounds in research and development creative-biostructure.comgmpua.comadventchembio.com. Other chromatographic techniques, such as column chromatography, are also employed for the purification and resolution of reaction products thieme-connect.com.

Compound Names Mentioned:

| Compound Name | Synonyms/Related Terms |

|---|---|

| This compound | Sclareolide |

| 7α-Bromothis compound | - |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and its advanced iteration, UHPLC, are cornerstone techniques for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound knauer.netwjpmr.com. These methods leverage the differential partitioning of analytes between a stationary phase within a column and a liquid mobile phase. UHPLC, utilizing smaller stationary phase particles and higher operating pressures, offers significantly enhanced resolution, faster analysis times, and increased sensitivity compared to traditional HPLC leeder-analytical.comfagg.besouthampton.ac.ukhactcm.edu.cn.

The analytical power of HPLC and UHPLC is amplified when coupled with advanced detection systems, most notably Mass Spectrometry (MS) leeder-analytical.comhactcm.edu.cnchromatographyonline.com. LC-MS(/MS) and UHPLC-MS(/MS) provide both separation and detailed structural information, enabling the identification of this compound and its potential impurities or degradation products based on mass-to-charge ratios and fragmentation patterns leeder-analytical.comhactcm.edu.cnnih.govmdpi.com. High-resolution mass spectrometers, such as Orbitrap systems, can provide sub-ppm mass accuracy, facilitating the determination of elemental composition and aiding in the unambiguous structure elucidation of complex molecules leeder-analytical.comhactcm.edu.cnmdpi.com.

Research findings indicate the use of HPLC for monitoring chemical processes, such as the bromination of this compound . Furthermore, HPLC is a standard method for assessing the purity of reference standards, with Sclareolide (this compound) reported at 98.16% purity by HPLC selleckchem.com. UHPLC coupled with high-resolution mass spectrometry is extensively used for profiling complex natural product mixtures, allowing for the identification of numerous compounds, including those from plant extracts hactcm.edu.cnchromatographyonline.commdpi.comnih.gov.

Table 1: HPLC and UHPLC Capabilities for this compound Analysis

| Technique | Principle of Separation | Key Features | Common Detectors | Applications Relevant to this compound |

| HPLC | Partitioning between mobile and stationary phases | Versatile, widely applicable, various stationary phases | UV-Vis, Diode Array Detector (DAD/PDA), Mass Spectrometry (MS) | Purity assessment, impurity profiling, quantification, preparative isolation selleckchem.comwjpmr.comnih.govmonash.edu |

| UHPLC | Enhanced partitioning with smaller particles and higher pressure | Faster analysis, higher resolution, increased sensitivity | UV-Vis, DAD/PDA, MS, MS/MS, High-Resolution MS (HRMS) | Detailed profiling of complex mixtures, identification of trace components, structure elucidation leeder-analytical.comhactcm.edu.cnchromatographyonline.commdpi.commdpi.comnih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is primarily employed for the analysis of volatile and semi-volatile compounds kth.seub.edu. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is invaluable for analyzing volatile components in plant extracts or for identifying volatile impurities that might co-occur with this compound monash.eduub.eduresearchgate.net. GC is often coupled with Mass Spectrometry (GC-MS) to provide both separation and structural identification of these volatile analytes ub.eduresearchgate.netnih.gov.

The GC-MS system utilizes a carrier gas (e.g., helium, nitrogen) as the mobile phase, separating compounds based on their boiling points and interactions with the stationary phase within the GC column kth.seub.edu. Electron Ionization (EI) is a common ionization method in GC-MS, producing characteristic fragmentation patterns that serve as a fingerprint for compound identification ub.edu. Techniques like headspace GC (HS-GC) are specifically designed for analyzing volatile compounds present in a sample's vapor phase frontiersin.org.

Research has demonstrated the utility of GC-MS in characterizing the volatile profiles of plant essential oils, identifying various organic compounds researchgate.net. Similarly, GC-MS is applied to identify volatile metabolites produced by microorganisms, which can include a diverse range of chemical classes nih.gov. The analysis of volatile derivatives of this compound, if applicable, would follow similar principles, enabling the detection and identification of specific structural modifications or related volatile compounds.

Table 2: GC Capabilities for Volatile Analysis

| Technique | Principle of Separation | Key Features | Common Detectors | Applications Relevant to this compound Analysis |

| GC | Partitioning between mobile gas phase and stationary phase | Separation of volatile compounds, high efficiency for suitable analytes | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Analysis of volatile impurities, characterization of volatile co-extractives, analysis of volatile derivatives monash.eduub.eduresearchgate.netnih.gov |

| GC-MS | GC separation coupled with MS identification | Provides both separation and mass spectral data for identification | Mass Spectrometry (EI, CI) | Identification of volatile components in complex mixtures, structure elucidation of volatile compounds ub.eduresearchgate.netnih.gov |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) represents a powerful separation technique that utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the mobile phase fagg.besouthampton.ac.ukrun.edu.ngdiva-portal.org. SFC offers several advantages over traditional HPLC, including faster analysis times due to the lower viscosity and higher diffusivity of supercritical fluids, reduced solvent consumption, and a more environmentally friendly profile fagg.besouthampton.ac.ukdiva-portal.org. SFC is highly effective for separating both chiral and achiral compounds, including isomers and structurally similar molecules, and can be used for both analytical and preparative purposes fagg.berun.edu.ngdiva-portal.orgnih.gov.

The separation mechanism in SFC is akin to normal-phase chromatography, often employing polar stationary phases. The selectivity can be finely tuned by adjusting parameters such as mobile phase composition (co-solvents like methanol (B129727) or ethanol (B145695) are frequently used), temperature, and pressure fagg.bediva-portal.org. SFC is commonly coupled with UV-Vis detectors and Mass Spectrometers (SFC-MS) for comprehensive analysis southampton.ac.uknih.gov.

Studies have shown that SFC can achieve rapid and efficient separations, sometimes outperforming HPLC fagg.besouthampton.ac.uk. For instance, SFC has been evaluated for the separation of regioisomeric compounds, demonstrating significant selectivity differences across various stationary phases nih.gov. The ability to adjust mobile phase composition and operating conditions allows for the optimization of separations for compounds like this compound, particularly if isomers or closely related compounds are present.

Table 3: SFC Capabilities for this compound Analysis

| Technique | Principle of Separation | Key Features | Common Detectors | Applications Relevant to this compound Analysis |

| SFC | Separation using a supercritical fluid mobile phase (e.g., CO₂) | Fast separations, lower viscosity, tunable selectivity, environmentally friendly | UV-Vis, Mass Spectrometry (MS) | Separation of isomers, purification, analysis of polar and non-polar compounds fagg.besouthampton.ac.ukrun.edu.ngdiva-portal.orgnih.gov |

Advanced Separation and Detection Principles

The comprehensive analytical characterization of this compound necessitates the integration of advanced separation and detection principles that provide high selectivity, sensitivity, and structural information. Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are paramount.

Hyphenated Techniques:

LC-MS/MS: This combination is vital for identifying this compound and its related compounds. The tandem MS (MS/MS) capability allows for the fragmentation of selected precursor ions, generating characteristic fragment ions that aid in structural elucidation and confirmation leeder-analytical.comhactcm.edu.cnnih.govmdpi.comnih.gov.

GC-MS: As discussed, this is crucial for the analysis of volatile components associated with this compound or its sources ub.eduresearchgate.netnih.gov.

SFC-MS: This coupling merges the separation efficiency of SFC with the identification power of MS, offering rapid analysis of complex mixtures southampton.ac.uknih.gov.

Advanced Detection and Elucidation Principles:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap MS provide accurate mass measurements (sub-ppm accuracy) and ultra-high resolution, enabling the determination of elemental compositions for unknown compounds and confirming the exact mass of this compound leeder-analytical.comhactcm.edu.cnmdpi.com.

Diode Array/Photodiode Array (DAD/PDA) Detection: Often used with HPLC/UHPLC, these detectors provide UV-Vis spectra for each eluting peak, offering additional information for compound identification and purity assessment chromatographyonline.com.

Serial Column Coupling: In SFC, coupling multiple columns can be used to alter selectivity or enhance efficiency for challenging separations fagg.be.

Fundamental Principles: Understanding principles such as driving forces, gradients, diffusion, equilibrium, kinetic limitations, selective vs. unselective detection, detection limits, and peak broadening is essential for optimizing chromatographic methods for this compound knauer.netkth.seyorku.caruc.dk.

Machine Learning for Structure Elucidation: Modern approaches incorporate machine learning algorithms (e.g., SIRIUS 6) to assist in the de novo structure elucidation of compounds based on spectral data leeder-analytical.com.

These advanced principles collectively enable researchers to thoroughly characterize this compound, ensuring its quality and understanding its behavior in various applications.

Table 4: Advanced Separation and Detection Principles

| Principle/Technique | Description | Key Features | Applications Relevant to this compound |

| LC-MS/MS | HPLC/UHPLC coupled with tandem Mass Spectrometry | Separation + Fragmentation analysis for structural confirmation | Identification of this compound, impurity profiling, metabolite identification leeder-analytical.comhactcm.edu.cnnih.govmdpi.comnih.gov |

| GC-MS | GC coupled with Mass Spectrometry | Separation + Mass spectral identification of volatile compounds | Analysis of volatile impurities or co-extractives ub.eduresearchgate.netnih.gov |

| SFC-MS | SFC coupled with Mass Spectrometry | Rapid separation + Mass spectral identification | Analysis and purification of this compound and related compounds southampton.ac.uknih.gov |

| HRMS (e.g., Orbitrap) | High-resolution mass spectrometry | Sub-ppm mass accuracy, ultra-high resolution | Determination of elemental composition, precise mass measurement for this compound leeder-analytical.comhactcm.edu.cnmdpi.com |

| DAD/PDA Detection | UV-Vis spectral detection | Provides UV-Vis spectra of eluting compounds | Compound identification and purity assessment in HPLC/UHPLC chromatographyonline.com |

| Method Optimization | Adjusting parameters (mobile phase, gradient, column, temperature, flow rate) | Enhancing resolution, sensitivity, and analysis time | Tailoring methods for this compound separation and analysis knauer.netkth.seyorku.caruc.dk |

| Machine Learning | Algorithmic analysis of spectral data | Assists in de novo structure elucidation | Potential aid in identifying unknown related compounds leeder-analytical.com |

Mechanistic Investigations of Biological Activities of Norambreinolide and Its Analogs

Exploration of Antimicrobial Mechanisms

Norambreinolide and its derivatives have demonstrated a broad spectrum of antimicrobial activities, targeting bacteria, fungi, and viruses through various mechanisms.

Antibacterial Activities and Cellular Pathways

This compound, also known as Sclareolide (B1681565), has shown promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. targetmol.com The primary mechanism of action for many antibacterial compounds involves the disruption of the bacterial cell membrane. mdpi.com For Gram-positive bacteria, which have a thick peptidoglycan layer, compounds can interact with this layer and the underlying cell membrane, leading to increased permeability and cell lysis. csic.esnih.gov The lipophilic nature of compounds like this compound may facilitate their interaction with the lipid components of the bacterial cell membrane, disrupting its integrity. mui.ac.ir

The antibacterial mechanisms of related compounds often involve targeting essential cellular processes. These can include the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. mui.ac.ir Furthermore, some antimicrobial agents interfere with bacterial protein synthesis or metabolic pathways. mdpi.com The effectiveness of antibacterial agents can be influenced by their chemical structure, with certain functional groups enhancing their activity. mui.ac.ir Studies on various natural and synthetic compounds have revealed that their mechanisms can be orthogonal to those of standard antibiotics, suggesting they may target different cellular pathways. nih.gov

Table 1: Investigated Antibacterial Mechanisms

| Mechanism | Description | Potential Relevance to this compound |

|---|---|---|

| Cell Membrane Disruption | Alteration of the bacterial cell membrane's structure and function, leading to increased permeability and leakage of cellular contents. mdpi.comcsic.es | The lipophilic nature of this compound suggests a potential for interaction with the lipid bilayer of bacterial membranes. |

| Enzyme Inhibition | Inhibition of essential bacterial enzymes, such as those involved in DNA replication (DNA gyrase, topoisomerase) or cell wall synthesis. mui.ac.ir | While not directly confirmed for this compound, this is a common mechanism for other antimicrobial compounds. |

| Interference with Metabolic Pathways | Disruption of vital metabolic processes within the bacterial cell, hindering its growth and survival. mdpi.com | A plausible mechanism that requires further specific investigation for this compound. |

Antifungal Properties and Fungal Target Interactions

This compound is a close analog of Sclareol (B1681606), a known plant antifungal compound. targetmol.com The antifungal activity of compounds is often attributed to their ability to interfere with fungal cell wall and membrane integrity. mdpi.comresearchgate.net Key targets in fungi include the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, and the production of β-glucan, a crucial structural element of the cell wall. researchgate.netnih.gov

The mechanisms of antifungal action can be multifaceted. Some compounds directly bind to ergosterol, creating pores in the membrane, while others inhibit enzymes involved in its synthesis. researchgate.net Another strategy is the inhibition of glucan synthase, which weakens the cell wall, making the fungus susceptible to osmotic stress. nih.gov For some antifungal agents, the mechanism does not involve direct interaction with ergosterol or the cell wall, suggesting they may target other cellular processes like protein synthesis or metabolic pathways. mdpi.com The accumulation of reactive oxygen species (ROS) can also be a consequence of antifungal action, leading to cellular damage. mdpi.com

Table 2: Common Fungal Targets and Mechanisms

| Fungal Target | Mechanism of Action | Relevance to Antifungal Compounds |

|---|---|---|

| Ergosterol | Inhibition of synthesis or direct binding, leading to membrane disruption. researchgate.net | A primary target for many antifungal drugs. |

| β-(1,3)-D-Glucan | Inhibition of synthase enzymes, compromising cell wall integrity. nih.gov | A key mechanism for the echinocandin class of antifungals. |

| Protein Synthesis | Interference with fungal ribosomes and protein production. | A less common but viable antifungal strategy. |

| Nucleic Acid Synthesis | Inhibition of DNA and RNA synthesis. researchgate.net | A mechanism employed by drugs like flucytosine. |

Antiviral Mechanisms and Host-Pathogen Interplay (e.g., against Tobacco Mosaic Virus)

The investigation of antiviral mechanisms often focuses on the interaction between the compound and viral components or host factors essential for viral replication. In the context of plant viruses like the Tobacco Mosaic Virus (TMV), antiviral agents can act at various stages of the viral life cycle. mdpi.comfrontiersin.org

One key mechanism is the inhibition of viral disassembly, preventing the release of the viral genome into the host cell. mdpi.com Another critical step that can be targeted is viral replication, often by interfering with the function of viral enzymes like RNA-dependent RNA polymerase (RdRp). mdpi.com Some antiviral compounds bind to the viral coat protein (CP), which can disrupt the assembly of new virus particles. mdpi.com

Furthermore, antiviral agents can modulate the host's defense responses. This can involve the induction of systemic acquired resistance or the production of pathogenesis-related proteins. frontiersin.org The interaction with the viral movement protein (MP), which is essential for the cell-to-cell spread of the virus, is another potential antiviral strategy. nih.govmdpi.com Some compounds have been shown to target G-quadruplex structures within the viral genome, which can regulate viral proliferation. plos.org

Anti-Inflammatory Modulatory Effects

This compound and its analogs have also been explored for their potential to modulate inflammatory responses.

Cellular and Molecular Targets in Inflammation Pathways

The anti-inflammatory effects of many natural compounds are mediated through their interaction with key signaling pathways involved in inflammation. mdpi.com A central pathway is the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes. nih.govfrontiersin.org Inhibition of NF-κB activation can lead to a downstream reduction in the production of inflammatory mediators. dovepress.com

Another significant target is the mitogen-activated protein kinase (MAPK) signaling cascade, which is also involved in the inflammatory response. frontiersin.org The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important regulator of inflammation, and its modulation can affect the production of pro-inflammatory cytokines. dovepress.com Additionally, enzymes like cyclooxygenase-2 (COX-2) are key players in the synthesis of prostaglandins, which are potent inflammatory mediators. nih.govresearchgate.net The ability of a compound to fit into the binding pocket of such enzymes is a critical determinant of its inhibitory activity. researchgate.net

Modulation of Inflammatory Mediators

The anti-inflammatory activity of a compound is often assessed by its ability to modulate the production and release of various inflammatory mediators. These include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comdovepress.com The reduction in the levels of these cytokines is a hallmark of an effective anti-inflammatory agent. nih.govnih.gov

In addition to cytokines, other important inflammatory mediators include nitric oxide (NO) and prostaglandins, such as prostaglandin (B15479496) E2 (PGE2). mdpi.comnih.gov The production of these molecules is often upregulated during inflammation, and their inhibition is a key therapeutic goal. researchgate.netnih.gov The modulation of these mediators can occur at the level of gene expression or through the direct inhibition of the enzymes responsible for their synthesis. frontiersin.orgresearchgate.net

Table 3: Common Inflammatory Mediators and Their Functions

| Mediator | Function in Inflammation |

|---|---|

| TNF-α | A key pro-inflammatory cytokine involved in systemic inflammation. dovepress.com |

| IL-6 | A pro-inflammatory cytokine that also has roles in the acute phase response. dovepress.com |

| IL-1β | A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. mdpi.com |

| NO | A signaling molecule that can have both pro- and anti-inflammatory effects depending on the context. nih.gov |

| PGE2 | A prostaglandin that promotes inflammation, pain, and fever. researchgate.net |

Anticancer and Antiproliferative Action Mechanisms

Cell Cycle Arrest and Apoptosis Induction Studies

This compound and its derivatives have been the subject of research to understand their potential as anticancer agents, with a focus on their ability to halt the proliferation of cancer cells and induce programmed cell death, known as apoptosis. Studies on various cancer cell lines have shown that these compounds can interfere with the cell cycle, a series of events that leads to a cell's division and duplication.

For instance, damnacanthal (B136030) (DAM) and nordamnacanthal (B1219602) (NDAM), compounds isolated from the root of Morinda citrifolia, have demonstrated cytotoxic effects against oral squamous cell carcinoma (OSCC) cell lines. nih.gov In H400 OSCC cells, these compounds were found to inhibit cell proliferation, cause the fragmentation of DNA (a hallmark of apoptosis), and trigger cell cycle arrest. nih.gov This suggests that DAM and NDAM could be potential antitumor agents for oral cancer. nih.gov Similarly, a chalcone (B49325) derivative, 1C, was found to suppress the viability of both sensitive and cisplatin-resistant ovarian cancer cells by inducing cell cycle arrest at the G2/M phase and triggering apoptosis. mdpi.com This effect was linked to the generation of reactive oxygen species (ROS). mdpi.com

In another study, conjugates of sclareolide, a related diterpenoid, with indole (B1671886) moieties were synthesized and evaluated for their antiproliferative activities. mdpi.com Two of the lead compounds, 8k and 10, were found to induce robust apoptosis in MV4-11 cancer cells, although they had a weak impact on cell cycle progression. mdpi.com This indicates that for some analogs, apoptosis induction is the primary mechanism of anticancer action. The study on Dracaena cinnabari extract and its fractions also revealed that they inhibit the proliferation of H400 human oral squamous cell carcinoma cells primarily through apoptosis, with an observed arrest in the S phase of the cell cycle. nih.gov This process involved the depolarization of the mitochondrial membrane and the activation of caspases 9 and 3/7, key enzymes in the apoptotic pathway. nih.gov

The regulation of the cell cycle is a complex process, and disruptions can lead to uncontrolled cell growth, a characteristic of cancer. Some natural compounds, like nobiletin (B1679382) (NOB) from citrus peels, have been shown to induce cell cycle arrest in different phases depending on the cancer cell type. For example, NOB can cause G0/G1 phase arrest in MDA-MB-468 breast cancer cells. researchgate.net The ability of this compound and its analogs to induce cell cycle arrest and apoptosis underscores their potential as a foundation for the development of new anticancer therapies.

Table 1: Effects of this compound Analogs on Cell Cycle and Apoptosis

| Compound/Extract | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction | Key Findings |

| Damnacanthal (DAM) & Nordamnacanthal (NDAM) | H400 (Oral Squamous Cell Carcinoma) | Cell cycle arrest | Yes | Inhibited proliferation and caused DNA fragmentation. nih.gov |

| Chalcone Derivative 1C | A2780 & A2780cis (Ovarian Cancer) | G2/M phase arrest | Yes | Effects are associated with ROS generation. mdpi.com |

| Sclareolide-Indole Conjugates (8k & 10) | MV4-11 (Leukemia) | Weak impact | Robust apoptosis | Apoptosis is the primary mechanism. mdpi.com |

| Dracaena cinnabari Extract | H400 (Oral Squamous Cell Carcinoma) | S phase arrest | Yes | Involves mitochondrial pathway and caspase activation. nih.gov |

| Nobiletin (NOB) | MDA-MB-468 (Breast Cancer) | G0/G1 phase arrest | Not specified | Inhibits ERK1/2 activity. researchgate.net |

Target Identification (e.g., EGFR, ABCC1) and Signaling Pathway Disruption

The anticancer effects of this compound and its analogs are rooted in their ability to interact with specific molecular targets and disrupt signaling pathways that are crucial for cancer cell survival and proliferation. Identifying these targets is a key step in understanding their mechanism of action.

Epidermal Growth Factor Receptor (EGFR) is a protein that plays a significant role in cell growth and proliferation. In some cancers, EGFR is overactive, leading to uncontrolled cell division. Some anticancer compounds work by inhibiting EGFR. For instance, CUDC-101 is a multi-target inhibitor that targets HDAC, EGFR, and HER2. scilifelab.se While direct studies on this compound's effect on EGFR are not extensively documented in the provided context, the investigation of related compounds suggests that targeting such tyrosine kinase receptors is a viable anticancer strategy. mdpi.com

Another important target is the ATP-binding cassette (ABC) transporter family, particularly ABCC1 (also known as MRP1). These proteins are involved in multidrug resistance (MDR), a major challenge in cancer chemotherapy, by pumping drugs out of cancer cells. A network pharmacology study identified ABCC1 as a key target for compounds from Cosmos caudatus in breast cancer. upi.eduresearchgate.net This suggests that inhibiting ABCC1 could be a mechanism to overcome MDR.

Signaling pathways are complex networks of proteins that transmit signals within a cell. Disruption of these pathways can lead to cell death. For example, some methoxyflavones have been shown to exert their cytotoxic effects by targeting protein markers and activating downstream signaling pathways that lead to cell death. mdpi.com The MAPK and Akt signaling pathways, which are often dysregulated in cancer, are common targets. researchgate.net For instance, a hexamethoxyflavone was found to suppress the growth of triple-negative breast cancer (TNBC) cells by modulating the MAPK and Akt signaling pathways, leading to cell cycle arrest. researchgate.net Similarly, the chalcone derivative 1C was found to modulate the Akt, Erk1/2, and NF-κB signaling pathways in ovarian cancer cells. mdpi.com

The anticancer mechanisms of naphthoquinones, another class of natural compounds, also involve the disruption of multiple signaling pathways, highlighting the multifaceted nature of how these compounds can combat cancer. d-nb.info The ability of this compound analogs to interact with key targets like EGFR and ABCC1 and disrupt critical signaling pathways provides a strong basis for their development as anticancer agents.

Molecular Docking and Computational Approaches in Target Prediction

In modern drug discovery, computational methods, particularly molecular docking, play a crucial role in predicting the interactions between a small molecule (like this compound) and a protein target. openaccessjournals.com This approach helps to identify potential drug targets and understand the binding mechanisms at an atomic level. openaccessjournals.commdpi.com

Molecular docking simulates the binding of a ligand to the active site of a receptor, predicting the preferred orientation and affinity. openaccessjournals.com This computational screening can accelerate the identification of new drug leads. plos.org For instance, inverse docking is a technique where a single ligand is screened against a library of protein targets to identify potential binding partners. nih.govnih.gov This can help in predicting the targets of a compound with known biological activity. nih.gov

Computational pipelines combining network analysis and molecular docking have been developed to identify putative drug targets in various organisms. plos.org These methods can predict new drug-target interactions and score them based on their likelihood. plos.org The reliability of these predictions is crucial, and molecular dynamics (MD) simulations can provide more realistic insights into the behavior of a compound within a biological target. mdpi.com